The compound 1-(3,5-Difluorophenyl)piperazine is a derivative of the piperazine class, which is known for its diverse pharmacological properties. Piperazine derivatives have been extensively studied due to their potential therapeutic applications, particularly in the modulation of serotonergic systems. These compounds have been shown to interact with various serotonin receptors, which play a crucial role in numerous physiological processes, including mood regulation, vascular function, and gastrointestinal motility.
Several provided papers present detailed crystallographic data for compounds containing the 3,5-difluorophenyl group. For instance, the crystal structure of 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole reveals specific dihedral angles between the pyrazole, difluorobenzene, and fluorobenzene rings. [] Additionally, the crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate reveals the near coaxial fusion of the quinoline system rings and the inclination of the attached benzene ring to the quinoline plane. [, ] These examples highlight the importance of molecular structure analysis in understanding the properties and potential applications of these compounds.
Piperazine derivatives, such as those mentioned in the provided papers, have been found to exhibit a range of activities on serotonin receptors. For instance, fluorinated piperazines have been reported to have high affinity and selectivity for the 5-HT1D receptor, with agonist efficacy demonstrated in vitro1. The introduction of fluorine atoms into the piperazine structure has been shown to significantly reduce the pKa of these compounds, which in turn influences their pharmacokinetic profiles, including oral absorption1. Another study reported that 1-(m-trifluoromethylphenyl)-piperazine acts as a serotonin receptor agonist, which can lead to a decrease in serotonin turnover in the brain, as evidenced by a reduction in 5-hydroxyindoleacetic acid (5-HIAA) levels2. This modulation of serotonin activity is indicative of the potential for piperazine derivatives to influence central nervous system function.
Piperazine derivatives have been explored as potential antidepressants due to their dual action at 5-HT1A serotonin receptors and the serotonin transporter4. Compounds with high nanomolar affinity for both the receptor and transporter have been synthesized, with some showing antagonist properties at the 5-HT1A receptor in GTPgammaS binding assays4. This dual mechanism of action could lead to the development of potent antidepressant agents with a novel pharmacological profile.
The antihypertensive properties of piperazine derivatives have also been investigated. A series of trans-1-piperazino-3-phenylindans with potent 5-HT2-antagonistic activity demonstrated significant antihypertensive effects in spontaneously hypertensive rats (SHR)3. Additionally, a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines was synthesized and screened for antihypertensive and diuretic activity, with one compound suggesting ganglionic blocking activity as a mechanism for its antihypertensive effect5.
The fluorination of piperazine derivatives has been shown to produce selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles1. The strategic incorporation of fluorine into the ligand structure not only maintains high affinity and selectivity for the receptor but also enhances oral absorption, which is a critical factor in the development of orally administered therapeutics.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4